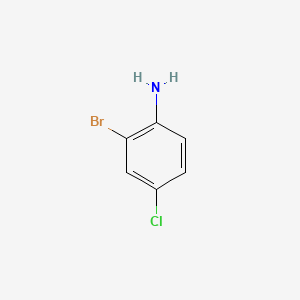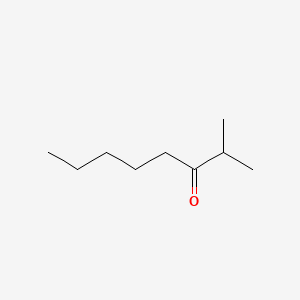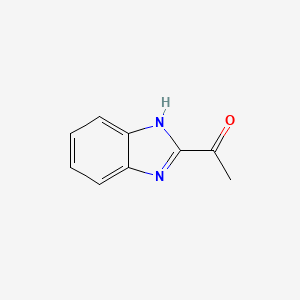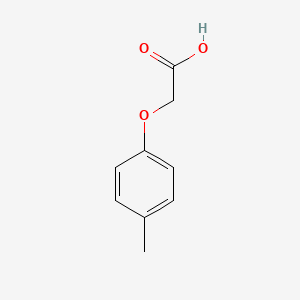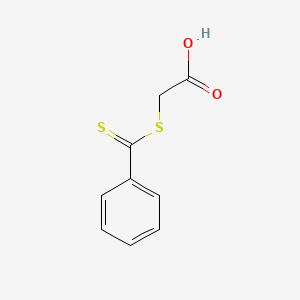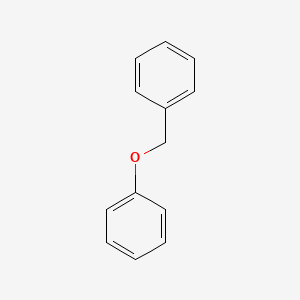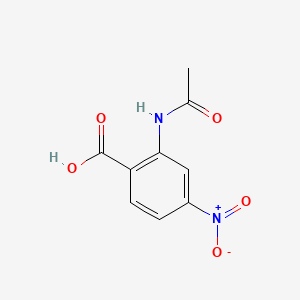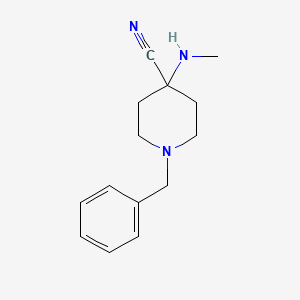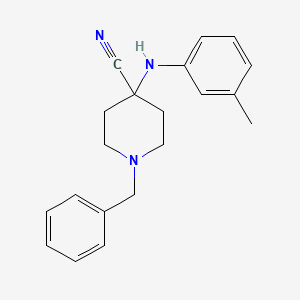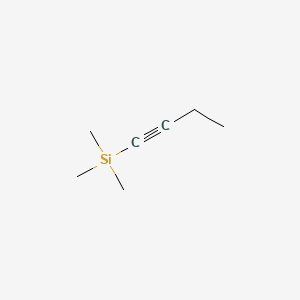
1-Trimetilsililbut-1-ino
Descripción general
Descripción
But-1-yn-1-yltrimethylsilane is an organosilicon compound with the molecular formula C₇H₁₄Si. It is a derivative of butyne, where one hydrogen atom is replaced by a trimethylsilyl group. This compound is commonly used in organic synthesis due to its reactivity and ability to introduce the trimethylsilyl group into various molecules.
Aplicaciones Científicas De Investigación
But-1-yn-1-yltrimethylsilane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Mecanismo De Acción
Pharmacokinetics
and is stored in dry conditions at 2-8°C . These properties may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of But-1-yn-1-yltrimethylsilane. For instance, the compound should be stored in dry conditions at 2-8°C to maintain its stability . Moreover, it is known that the compound is a colorless liquid , which may influence its action and efficacy in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-1-yn-1-yltrimethylsilane can be synthesized through the reaction of but-1-yne with chlorotrimethylsilane in the presence of a strong base such as n-butyllithium. The reaction typically occurs in an inert atmosphere at low temperatures (around -78°C) to prevent side reactions. The reaction mixture is then warmed to room temperature and quenched with water to yield the desired product .
Industrial Production Methods
Industrial production of but-1-yn-1-yltrimethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation and other separation techniques to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
But-1-yn-1-yltrimethylsilane undergoes various types of chemical reactions, including:
Hydrosilation: Reaction with hydrosilanes in the presence of catalysts such as ruthenium to form silylated products.
Cycloaddition: Participation in [2+2] and [3+2] cycloaddition reactions to form cyclic compounds.
Nucleophilic Substitution: Reactivity in nucleophilic substitution reactions to introduce the trimethylsilyl group into other molecules.
Common Reagents and Conditions
Hydrosilation: Catalysts like ruthenium and hydrosilanes are commonly used.
Cycloaddition: Catalysts such as zinc iodide (ZnI₂) are used to facilitate the reaction.
Nucleophilic Substitution: Strong bases like n-butyllithium are used to generate the nucleophilic species.
Major Products Formed
Hydrosilation: Silylated alkenes and alkynes.
Cycloaddition: Cyclic compounds with varying ring sizes.
Nucleophilic Substitution: Trimethylsilylated derivatives of various organic molecules.
Comparación Con Compuestos Similares
But-1-yn-1-yltrimethylsilane can be compared with other similar compounds such as:
Trimethylsilylacetylene: Another silylated alkyne with similar reactivity but different steric properties.
Trimethylsilylprop-2-yne: A related compound with a different carbon chain length.
Trimethylsilylbut-2-yne: A positional isomer with the trimethylsilyl group at a different position on the butyne chain.
The uniqueness of but-1-yn-1-yltrimethylsilane lies in its specific structure, which provides distinct reactivity and selectivity in various chemical reactions.
Propiedades
IUPAC Name |
but-1-ynyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14Si/c1-5-6-7-8(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFWNQHBGARJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50211169 | |
| Record name | 1-Butynyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62108-37-6 | |
| Record name | 1-Butynyltrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butynyltrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50211169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (but-1-yn-1-yl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



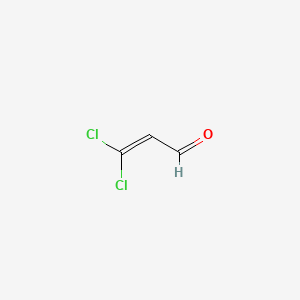
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)

